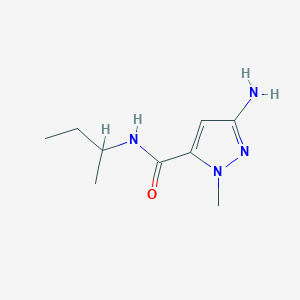

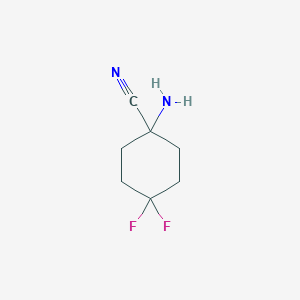

![molecular formula C16H20N4 B2951568 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline CAS No. 1016763-96-4](/img/structure/B2951568.png)

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” is a chemical compound that has been studied for its corrosion inhibiting properties . It has been synthesized and analyzed using FT-IR spectral analysis, nuclear magnetic resonance (NMR), and high-resolution scanning electron microscopy (HR-SEM) .

Synthesis Analysis

The synthesis of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” involves the reaction of 1-[(4-nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine with SnCl2.2H2O in 12N HCl . The reaction mass is stirred at room temperature for 2 hours .Molecular Structure Analysis

The molecular structure of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” has been analyzed using FT-IR and NMR spectral analysis .Chemical Reactions Analysis

The chemical reactions involving “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been studied in the context of its corrosion inhibiting properties . The compound has been shown to inhibit the corrosion of mild steel .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been analyzed using various techniques, including FT-IR and NMR spectral analysis .科学研究应用

Pharmacology: Tyrosine Kinase Inhibition

In pharmacology, this compound has been structurally characterized and is related to Imatinib , a therapeutic agent used to treat leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are enzymes that can promote the growth of cancer cells. The structural similarity suggests that 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline could potentially be used in the development of new anticancer drugs with mechanisms similar to Imatinib.

Material Science: Corrosion Inhibition

A study has shown the use of a derivative of this compound as an organic corrosion inhibitor for mild steel under HCl solution . The compound exhibited a significant inhibition efficiency, suggesting its potential application in protecting metals from corrosion, which is a critical aspect in material science and engineering.

Biochemistry: Molecular Docking Studies

In biochemistry, derivatives of this compound have been used in molecular docking studies to explore their binding affinities to various biological targets . These studies are crucial for drug discovery and understanding the interaction between small molecules and proteins at the molecular level.

Medical Diagnostics: Spectrophotometric Analysis

Derivatives of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline have been used as derivatization reagents for carboxyl groups on peptides during spectrophotometric analysis . This application is important in medical diagnostics, where accurate measurement of biomolecules is essential.

Chemical Synthesis: Organic Intermediate

This compound serves as an important organic intermediate in chemical synthesis. It has been used in the synthesis of various complex molecules, which have applications ranging from medicinal chemistry to material science .

Environmental Science: Study of Environmental Pollutants

While direct applications in environmental science were not explicitly found, the methodologies used to study this compound, such as NMR, HPLC, LC-MS, and UPLC, are commonly employed in the analysis of environmental pollutants . Therefore, it’s plausible that this compound or its derivatives could be used in environmental monitoring and remediation efforts.

作用机制

Mode of Action

The exact mode of action of PPMA is currently unknown due to the lack of specific studies on this compound . It has been reported that ppma exhibits corrosion inhibiting properties , suggesting that it may interact with metal surfaces to prevent their oxidation.

Biochemical Pathways

Its corrosion inhibition activity suggests that it may interact with the oxidation-reduction processes on metal surfaces .

Result of Action

PPMA has been reported to exhibit corrosion inhibiting properties . It is suggested that PPMA forms a protective layer on the surface of mild steel, preventing its oxidation and subsequent corrosion .

Action Environment

The action of PPMA is influenced by environmental factors such as the presence of CO2 . It has been reported that PPMA exhibits its corrosion inhibiting properties in a CO2 atmosphere .

属性

IUPAC Name |

4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWICBCNMAZLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

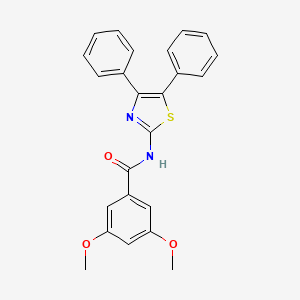

![2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2951487.png)

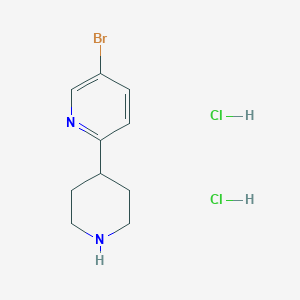

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2951493.png)

![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)

![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2951502.png)

![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

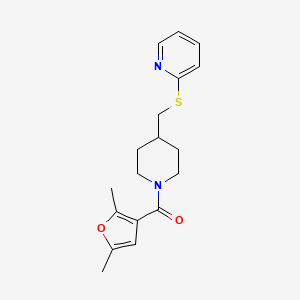

![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)